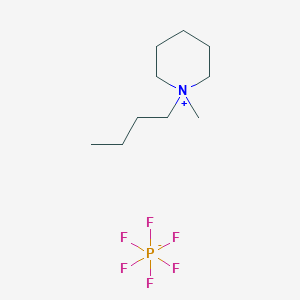

1-Butyl-1-methylpiperidinium hexafluorophosphate

Description

The exact mass of the compound 1-Butyl-1-methylpiperidinium hexafluorophosphate, 99% is 301.13940568 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-1-methylpiperidinium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpiperidinium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.F6P/c1-3-4-8-11(2)9-6-5-7-10-11;1-7(2,3,4,5)6/h3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOLSPXOTQMKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049385 | |

| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257647-66-7 | |

| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257647-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Piperidinium-Based Ionic Liquids in Advanced Applications

An In-Depth Technical Guide to 1-Butyl-1-methylpiperidinium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among the diverse families of ILs, those based on the piperidinium cation have garnered significant interest due to their exceptional performance characteristics, including high ionic conductivity and a wide electrochemical window.[2] This guide focuses on a specific, yet highly versatile member of this family: 1-Butyl-1-methylpiperidinium hexafluorophosphate (CAS 1257647-66-7).

This compound, also known as BMPip PF6, stands as a compelling alternative to more traditional imidazolium and pyridinium-based ILs.[2][3] Its saturated heterocyclic structure imparts a high degree of chemical and thermal stability, making it a prime candidate for demanding applications. The hexafluorophosphate ([PF6]⁻) anion, while requiring careful handling due to its sensitivity to water, contributes to the IL's hydrophobicity and wide potential window, which is crucial for electrochemical applications.[4][5]

This technical guide will provide a comprehensive overview of the core properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate, delve into its synthesis, and explore its key applications, with a particular focus on its role in energy storage and as a specialized reaction medium.

Core Physicochemical and Safety Properties

The utility of 1-Butyl-1-methylpiperidinium hexafluorophosphate is fundamentally dictated by its physical, chemical, and safety characteristics. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1257647-66-7 | [4] |

| Molecular Formula | C₁₀H₂₂F₆NP | [4] |

| Molecular Weight | 301.25 g/mol | [4] |

| Appearance | Crystals, White to off-white crystalline powder | [6] |

| Melting Point | 81 °C | [4][7] |

| Purity | >99% | [4] |

| Common Impurities | Water (≤0.5%), Halides (Br⁻, Cl⁻, F⁻) (≤25 mg/kg each) | |

| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | |

| Signal Word | Warning | |

| Key Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Storage Class | 11 (Combustible Solids) |

Synthesis of 1-Butyl-1-methylpiperidinium Hexafluorophosphate: A Two-Step Approach

The synthesis of 1-Butyl-1-methylpiperidinium hexafluorophosphate is typically achieved through a two-step process involving quaternization followed by anion exchange. This method allows for high purity and yield.

Step 1: Quaternization of N-methylpiperidine

The initial step involves the formation of the 1-Butyl-1-methylpiperidinium cation through a nucleophilic substitution reaction (SN2). N-methylpiperidine acts as the nucleophile, and a butyl halide (commonly 1-bromobutane) serves as the electrophile.

Caption: Quaternization of N-methylpiperidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: While stirring, add 1-bromobutane (1.0-1.1 eq) dropwise to the solution. The reaction is exothermic, so controlled addition is recommended.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-Butyl-1-methylpiperidinium bromide, will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and dried under vacuum.

Step 2: Anion Exchange

The second step involves replacing the bromide anion with the desired hexafluorophosphate anion. This is typically achieved through a metathesis reaction with a hexafluorophosphate salt, often lithium or potassium hexafluorophosphate, in a suitable solvent.

Caption: Anion exchange to form the final product.

Experimental Protocol:

-

Dissolution: Dissolve the 1-Butyl-1-methylpiperidinium bromide from Step 1 in deionized water. In a separate vessel, dissolve a slight molar excess (1.05 eq) of lithium hexafluorophosphate in deionized water.

-

Reaction: Slowly add the aqueous solution of lithium hexafluorophosphate to the stirred solution of the piperidinium bromide. The hydrophobic product, 1-Butyl-1-methylpiperidinium hexafluorophosphate, will precipitate from the aqueous phase.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer multiple times with deionized water to remove any remaining inorganic salts. The presence of halides can be checked by adding a silver nitrate solution to the aqueous washings.

-

Final Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be dried thoroughly under high vacuum to remove residual water and solvent, as the [PF6]⁻ anion is sensitive to hydrolysis.[5][8]

Core Applications and Technical Insights

1-Butyl-1-methylpiperidinium hexafluorophosphate's robust properties make it a highly valuable material in several scientific and industrial domains.

Electrochemical Systems: A Stable Electrolyte for High-Voltage Applications

The primary application of this ionic liquid is as an electrolyte component in high-performance energy storage devices.[4]

-

Wide Electrochemical Window: Piperidinium-based ILs are known for their broad electrochemical stability, and the [PF6]⁻ anion further contributes to this.[2] This allows for their use in high-voltage systems, such as advanced lithium-ion batteries and supercapacitors, without premature decomposition of the electrolyte.[4]

-

High Thermal Stability: The inherent stability of the piperidinium cation increases the safety of devices like lithium-ion batteries by reducing the risk of thermal runaway associated with volatile organic solvents.[2][3]

-

Ionic Conductivity: While solid at room temperature, it can be used in elevated temperature applications or as part of an electrolyte formulation (e.g., mixed with other solvents or in a polymer matrix) to achieve high ionic conductivity.

Causality in Application: The combination of a wide electrochemical window and high thermal stability is critical for developing next-generation energy storage systems that are both high-capacity and safe.[2] For instance, in lithium-ion batteries, a stable electrolyte allows for the use of high-voltage cathode materials and high-capacity anodes like silicon, which can significantly enhance energy density.[2]

Catalysis and Organic Synthesis: A Non-Coordinating, Hydrophobic Reaction Medium

The unique solvent properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate provide distinct advantages in chemical synthesis.

-

Non-Coordinating Environment: The [PF6]⁻ anion is weakly coordinating, which is beneficial in transition-metal catalysis where coordination of the solvent to the metal center can inhibit catalytic activity.[4]

-

Biphasic Catalysis: Its hydrophobic nature allows for its use in biphasic systems, facilitating the separation of catalysts (dissolved in the IL phase) from products (in an immiscible organic or aqueous phase), which simplifies catalyst recycling.[4]

-

Enhanced Reaction Rates and Selectivities: As a solvent for reactions like nucleophilic substitutions and alkylations, the ionic environment can stabilize charged intermediates and transition states, leading to altered reaction rates and selectivities compared to conventional molecular solvents.[4]

Materials and Polymer Science

This ionic liquid also finds use as a functional component in advanced materials.

-

Polymer Electrolytes: It can be incorporated into polymer matrices to create ion-conductive films or "ionogels".[4] These materials combine the mechanical properties of the polymer with the ionic conductivity of the IL, finding applications in flexible electronics and solid-state batteries.

-

Nanoparticle Stabilization: The ionic liquid can act as a stabilizing agent in the synthesis of nanoparticles, preventing agglomeration and controlling particle size and morphology.[4]

Conclusion: A Versatile and Stable Ionic Liquid

1-Butyl-1-methylpiperidinium hexafluorophosphate represents a significant advancement in the field of ionic liquids. Its robust thermal and electrochemical stability, coupled with its utility as a non-coordinating and hydrophobic solvent, makes it a highly versatile material. For researchers in electrochemistry, catalysis, and materials science, this ionic liquid offers a powerful tool to enhance performance, improve safety, and enable novel chemical transformations. As research continues to push the boundaries of energy storage and green chemistry, the unique properties of piperidinium-based ionic liquids like this one will undoubtedly play a crucial role.

References

-

Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group. (2007). Fluid Phase Equilibria, 261(1-2). [Link]

-

1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% - RoCo Global. (n.d.). RoCo Global. [Link]

-

Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Salminen, J., Papaiconomou, N., Kumar, R. A., Lee, J.-M., Kerr, J., Newman, J., & Prausnitz, J. M. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. eScholarship. [Link]

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - MDPI. (2022, November 28). MDPI. [Link]

-

Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids | Request PDF. (2026, February 6). ResearchGate. [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. (2020, December 9). MDPI. [Link]

-

Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids - PubMed. (2006, July 15). PubMed. [Link]

-

Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids | Request PDF. (2025, August 9). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]

- 4. roco.global [roco.global]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% | IoLiTec [iolitec.de]

- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

[BMPIP][PF6] ionic liquid physical properties and melting point

This technical guide details the physicochemical properties, synthesis, and applications of 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) .[1] Unlike the ubiquitous imidazolium-based ionic liquids (e.g., [BMIM][PF6]) which are often liquid at room temperature, [BMPIP][PF6] is a room-temperature solid with a distinct melting transition, offering unique advantages in solid-state electrolytes and high-voltage electrochemical systems.[1]

Physical Properties, Synthesis, and Electrochemical Profile[1]

Part 1: Executive Summary

1-Butyl-1-methylpiperidinium hexafluorophosphate (CAS: 1257647-66-7), abbreviated as [BMPIP][PF6] or [PIP14][PF6] , is a hydrophobic ionic liquid characterized by a saturated six-membered heterocyclic cation.[1]

Unlike its aromatic counterparts (imidazolium/pyridinium), the piperidinium cation is non-aromatic and saturated. This structural difference confers superior cathodic stability, making [BMPIP][PF6] a critical candidate for high-voltage energy storage devices (Li-ion batteries, supercapacitors) where electrolyte degradation at the anode is a limiting factor.[1] Its high melting point (~81°C) classifies it as a "frozen" ionic liquid at ambient conditions, often utilized in polymer gel electrolytes or high-temperature solvents.[1]

Part 2: Molecular Architecture & Synthesis

2.1 Chemical Structure[1][2]

-

Cation: [BMPIP]+ (1-Butyl-1-methylpiperidinium).[1] A saturated piperidine ring with a methyl and a butyl group attached to the quaternary nitrogen.

-

Anion: [PF6]- (Hexafluorophosphate).[3][4] A symmetrical, non-coordinating inorganic anion responsible for the salt's hydrophobicity.[1]

2.2 Synthesis Protocol

The synthesis follows a two-step mechanism: Quaternization (Menshutkin reaction) followed by Anion Metathesis .

Step 1: Synthesis of [BMPIP][Br] (Precursor)

-

Reagents: N-methylpiperidine (1.0 eq), 1-Bromobutane (1.1 eq), Acetonitrile (Solvent).[1]

-

Procedure: Charge a round-bottom flask with N-methylpiperidine dissolved in acetonitrile. Add 1-bromobutane dropwise at 0°C under inert atmosphere (N2/Ar) to prevent oxidation and exotherms.

-

Reaction: Reflux at 70°C for 24–48 hours.

-

Purification: Remove solvent via rotary evaporation.[1] Recrystallize the resulting white solid from ethyl acetate/acetone to remove unreacted amine.

Step 2: Metathesis to [BMPIP][PF6]

-

Reagents: [BMPIP][Br] (aq), Potassium Hexafluorophosphate (KPF6) (aq).

-

Procedure: Dissolve [BMPIP][Br] in distilled water. Slowly add a stoichiometric aqueous solution of KPF6.[1]

-

Precipitation: [BMPIP][PF6] is hydrophobic and will precipitate out of the water phase immediately as a white solid.

-

Purification: Filter the solid. Wash repeatedly with ice-cold distilled water to remove KBr byproducts (verify with AgNO3 test for halides).[1]

-

Drying: Dry in a vacuum oven at 60°C for at least 24 hours. Critical: Water content must be <50 ppm to prevent hydrolysis of [PF6]-.[1]

Figure 1: Synthetic pathway for [BMPIP][PF6] via halide intermediate and aqueous metathesis.

Part 3: Physicochemical Profile

3.1 Melting Point & Phase Behavior

The most distinct property of [BMPIP][PF6] compared to [BMIM][PF6] is its phase state. It is not a room-temperature ionic liquid (RTIL).[1]

| Property | Value / Observation | Notes |

| Physical State (25°C) | White Crystalline Solid | Powder or needle-like crystals.[1] |

| Melting Point ( | 81°C – 88°C | Sharp endothermic peak on DSC. |

| Solid-Solid Transition | ~12°C | Often observed in piperidinium salts due to conformational changes in the ring/alkyl chain. |

| Density | ~1.3–1.4 g/cm³ (Solid) | Estimated based on lattice packing of piperidinium salts. |

Scientific Insight: The high melting point (relative to imidazolium) arises from the conformational rigidity of the saturated piperidinium ring. Unlike the planar imidazolium ring which disrupts crystal packing, the chair conformation of piperidine allows for more efficient packing with the octahedral [PF6]- anion, increasing the lattice energy and thus the melting point.

3.2 Thermal Stability (TGA)

[BMPIP][PF6] exhibits exceptional thermal stability, making it suitable for high-temperature electrolytes.

-

Decomposition Onset (

): ~360°C – 400°C (under -

Mechanism: Degradation typically proceeds via Hofmann elimination of the alkyl chain or nucleophilic attack by the anion at extreme temperatures.

-

Warning: While thermally stable in inert atmospheres, the [PF6]- anion is prone to hydrolysis in the presence of moisture at elevated temperatures (

C), releasing HF.[1]

3.3 Solubility Profile

-

Water: Insoluble (Hydrophobic).

-

Alcohols: Soluble in methanol/ethanol (temperature dependent).

-

Polar Aprotic: Soluble in Acetonitrile, Acetone, DMF.[1]

-

Non-polar: Insoluble in Hexane, Diethyl Ether.[1]

Part 4: Electrochemical Properties

The primary utility of [BMPIP][PF6] lies in its electrochemical window, which is significantly wider than that of aromatic ILs.

| Parameter | Value | Significance |

| Electrochemical Window (EW) | ~5.5 V – 6.0 V | Wider than [BMIM][PF6] (~4.2 V).[1] |

| Cathodic Limit ( | ~ -3.2 V vs Fc/Fc+ | Resistant to reduction due to saturated ring. |

| Anodic Limit ( | ~ +2.5 V vs Fc/Fc+ | Limited by the oxidation of the anion. |

Application Logic: The saturated piperidinium ring lacks the acidic C2-proton found in imidazolium rings. This prevents the reductive decomposition often seen in [BMIM] salts at low potentials, allowing [BMPIP][PF6] to be used with reactive anodes (like Lithium metal) in solid-state battery composites.

Figure 2: Electrochemical stability logic of [BMPIP][PF6].

Part 5: Safety & Handling (The Hydrolysis Risk)

While the cation is relatively non-toxic compared to pyridinium, the anion presents a specific chemical hazard.

The Hydrolysis Pathway:

-

Risk: Formation of Hydrofluoric Acid (HF).

-

Mitigation:

-

Storage: Must be stored in a desiccator or glovebox.

-

Drying: Pre-drying at 60°C under vacuum is mandatory before use in electrochemical cells.[1]

-

Detection: Yellowing of the solid or etching of glass containers indicates decomposition.

-

References

-

Chowdhury, S. et al. (2010).[1] Thermal stability and phase behavior of piperidinium-based ionic liquids. Thermochimica Acta. (General reference for piperidinium thermal properties).

-

MacFarlane, D. R. et al. (2014).[1] Energy applications of ionic liquids. Energy & Environmental Science. (Source for electrochemical window comparisons).

Sources

- 1. 1-Butyl-3-methyl-imidazolium hexafluorophosphate (BMIM PF6), 25 g, CAS No. 174501-64-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. roco.global [roco.global]

- 3. researchgate.net [researchgate.net]

- 4. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

1-Butyl-1-methylpiperidinium hexafluorophosphate molecular structure vs [BMIM][PF6]

An in-depth technical analysis of the structural, physicochemical, and electrochemical divergence between two prominent ionic liquids (ILs): 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF6]) and 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]).

Executive Summary

The evolution of room-temperature ionic liquids (RTILs) has fundamentally shifted the landscape of green chemistry, biocatalysis, and advanced energy storage. While second-generation aromatic ILs like [BMIM][PF6] have become ubiquitous due to their excellent solvation properties and low viscosity [[1]](), they exhibit critical vulnerabilities under extreme electrochemical stress. This limitation has driven the development of third-generation aliphatic ILs, notably [BMPip][PF6] (also referred to as [C4MPd][PF6] or PIP14-PF6).

By replacing the planar, sp²-hybridized imidazolium ring with a saturated, sp³-hybridized piperidinium chair conformation, researchers can unlock substantially wider electrochemical windows 2. This guide dissects the causality behind these structural differences, profiles their physicochemical properties, and provides field-proven, self-validating protocols for their synthesis and application.

Structural and Mechanistic Causality

The macroscopic properties of an ionic liquid are dictated by the nanoscopic interactions between its cationic core and anionic counterpart. When comparing [BMIM]+ and [BMPip]+, the divergence in performance is rooted in molecular orbital theory and hydrogen bonding networks.

-

Electronic Structure and Cathodic Stability: The [BMIM]+ cation features a delocalized π-electron system across its aromatic ring. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, [BMIM]+ is relatively easy to reduce, severely limiting its cathodic stability (typically degrading around -2.0 V vs. Ag/Ag+) 3. Conversely, the [BMPip]+ cation is fully saturated (sp³ hybridized). The absence of π-conjugation pushes the LUMO to a significantly higher energy state, rendering the piperidinium core highly resistant to electron acceptance. This grants [BMPip][PF6] an exceptionally wide electrochemical window, making it suitable for highly reducing environments like lithium metal plating 2.

-

Intermolecular Forces and Viscosity: Density Functional Theory (DFT) calculations reveal that piperidinium-based ILs exhibit a higher degree of hydrogen bonding between the alkyl chains/ring protons and the anion compared to their imidazolium counterparts 4. This increased H-bonding, combined with the bulky chair conformation of the piperidine ring, increases van der Waals interactions. As a result, [BMPip][PF6] generally exhibits a higher melting point and greater viscosity than the highly fluid [BMIM][PF6].

-

The Anionic Vulnerability ([PF6]-): While the [PF6]- anion is weakly coordinating and imparts hydrophobicity, it is chemically labile in the presence of moisture. Trace water catalyzes the hydrolysis of [PF6]-, yielding highly toxic and corrosive hydrofluoric acid (HF) [[5]](). This mechanistic reality dictates the rigorous vacuum-drying steps required in the synthesis protocols below.

Causality mapping of cation hybridization to electrochemical stability and application.

Physicochemical Profiling

The structural differences translate directly into measurable physicochemical metrics. The table below summarizes the critical data points guiding solvent and electrolyte selection.

| Property | [BMIM][PF6] | [BMPip][PF6] | Impact on Application |

| State at Room Temp | Liquid (Light yellow/clear) 1 | Solid / Highly Viscous Liquid | [BMIM] is superior for continuous flow chemistry and ambient extractions. |

| Melting Point | -8 °C to 10 °C 6 | ~ 80 °C - 90 °C | [BMPip] requires elevated temperatures for liquid-state operations unless used as a polymer electrolyte additive. |

| Density (20 °C) | 1.38 g/mL [[7]]() | ~ 1.3 - 1.4 g/mL | Both exhibit high density, facilitating easy phase separation in biphasic aqueous systems. |

| Electrochemical Window | ~ 4.0 V | > 5.0 V 2 | [BMPip] is mandatory for high-voltage battery systems (e.g., 5V cathodes, Si-Li anodes). |

| Primary Use Case | Biocatalysis, Drug Extraction 7 | Li-ion Batteries, Electrodeposition | Dictated by the trade-off between mass transport (viscosity) and electrochemical stability. |

Experimental Protocols: Synthesis and Self-Validating Purification

The synthesis of high-purity [BMPip][PF6] requires strict adherence to self-validating analytical checks. Trace halides (from the alkylation step) and trace water (from metathesis) will catastrophically degrade the electrochemical window and lead to HF generation 5.

Phase 1: Menshutkin Quaternization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an inert argon atmosphere, combine 1-methylpiperidine (1.0 eq) and 1-bromobutane (1.1 eq). Acetonitrile can be used as a solvent to manage exothermicity.

-

Reflux: Heat the mixture to 70 °C under continuous magnetic stirring for 48 hours.

-

Precipitation: Cool the mixture to room temperature. The intermediate, 1-butyl-1-methylpiperidinium bromide ([BMPip]Br), will precipitate as a white solid.

-

Washing: Filter the solid and wash aggressively with cold ethyl acetate to remove unreacted starting materials. Dry under vacuum.

Phase 2: Anion Metathesis & Self-Validating Purification

-

Aqueous Exchange: Dissolve the purified [BMPip]Br in minimum deionized water. Slowly add an equimolar aqueous solution of Potassium Hexafluorophosphate (KPF6) under vigorous stirring at room temperature 4.

-

Phase Separation: The hydrophobic [BMPip][PF6] will immediately separate from the aqueous phase. Extract the product using dichloromethane (DCM).

-

Iterative Washing: Wash the DCM layer repeatedly with ultra-pure deionized water (18.2 MΩ·cm).

-

Self-Validation (Halide Test): Collect a sample of the aqueous wash effluent. Add a few drops of 0.1 M Silver Nitrate (AgNO3).

-

Causality Check: If a cloudy white precipitate (AgBr) forms, halide impurities remain. You must continue washing. The protocol is only validated when the AgNO3 test remains perfectly clear.

-

-

Rigorous Dehydration: Remove the DCM via rotary evaporation. Transfer the IL to a Schlenk line and dry under high vacuum (10⁻³ mbar) at 60 °C for a minimum of 48 hours to prevent subsequent [PF6]- hydrolysis.

Synthesis and self-validating purification workflow for [BMPip][PF6].

References

- 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia Source: Wikipedia URL

- Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate Source: Allinno URL

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations Source: UC Berkeley URL

- 1-Butyl-3-methylimidazolium hexafluorophosphate - Chem-Impex Source: Chem-Impex URL

- Piperidinium Ionic Liquids - Alfa Chemistry Source: Alfa Chemistry URL

- Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions Source: Chalmers Research URL

- A Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids: Thermal, Spectroscopic and Theoretical Studies Source: ResearchGate URL

Sources

- 1. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ceder.berkeley.edu [ceder.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. research.chalmers.se [research.chalmers.se]

- 6. chemimpex.com [chemimpex.com]

- 7. Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

Technical Guide: Solubility Profile of 1-Butyl-1-methylpiperidinium Hexafluorophosphate

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6]) .

Executive Summary

1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6]) is a hydrophobic, air-stable ionic liquid that exists as a crystalline solid at room temperature. Unlike many imidazolium-based ionic liquids that are liquid at 25°C, [BmPip][PF6] exhibits a higher melting point (~81°C), classifying it technically as an Ionic Solid or Frozen Ionic Liquid under ambient conditions.

Its solubility profile is governed by the competition between the lipophilic piperidinium cation and the hydrophobic, weakly coordinating hexafluorophosphate anion. This guide provides a definitive solubility landscape, stability warnings regarding hydrolysis, and a validated protocol for experimental determination.

Physicochemical Identity

Before assessing solubility, the material must be correctly identified to avoid confusion with its 5-membered ring analog (pyrrolidinium).

| Property | Specification |

| IUPAC Name | 1-Butyl-1-methylpiperidinium hexafluorophosphate |

| Common Abbreviation | [BmPip][PF6] or [Pip14][PF6] |

| CAS Number | 1257647-66-7 |

| Molecular Formula | C₁₀H₂₂F₆NP |

| Molecular Weight | 301.25 g/mol |

| Physical State (25°C) | White crystalline solid |

| Melting Point | 81°C – 84°C |

| Anion Type | Hydrophobic, Weakly Coordinating ([PF₆]⁻) |

Solubility Landscape

The solubility of [BmPip][PF6] follows the "Like Dissolves Like" principle, modified by the lattice energy of its crystalline state.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on polarity and experimental precedents in electrochemical applications.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Propylene Carbonate | High | High dielectric constants facilitate lattice breakdown; no hydrogen bonding required. Preferred for electrolytes. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, but decreases as alcohol chain length increases (Methanol > Ethanol > Propanol). |

| Water | Water (pH 7) | Insoluble / Unstable | The hydrophobic [PF₆]⁻ anion prevents dissolution. Critical Warning: Slow hydrolysis occurs over time (see Section 3.2). |

| Ketones | Acetone, MEK | Soluble | Good interaction with the organic cation; often used for recrystallization. |

| Non-Polar | Hexane, Diethyl Ether, Toluene | Insoluble | Lack of dipole moment prevents overcoming ionic lattice energy. Used as anti-solvents for purification. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Standard organic solubility for hydrophobic ILs. |

Critical Stability Warning: Hydrolysis

While [BmPip][PF6] is hydrophobic, it is not chemically inert to water over long periods or at elevated temperatures.

-

Reaction: The [PF₆]⁻ anion can undergo hydrolysis in the presence of moisture and heat, releasing hydrofluoric acid (HF).

-

Impact: Solubility measurements in wet solvents or aqueous mixtures must account for pH drift and potential glass etching.

-

Mitigation: All organic solvents must be dried (molecular sieves) and Karl-Fischer titrated (< 50 ppm water) before solubility determination.

Experimental Protocol: Determination of Solubility (SLE)

Since [BmPip][PF6] is a solid at room temperature, its solubility is defined by Solid-Liquid Equilibrium (SLE) . The following protocol outlines the Dynamic Polythermal Method , which is superior to static methods for generating full phase diagrams.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for accurate solubility determination.

Caption: Dynamic Polythermal Method for determining Solid-Liquid Equilibrium (SLE) of [BmPip][PF6].

Step-by-Step Methodology

-

Preparation:

-

Dry the organic solvent (e.g., Acetonitrile, Ethanol) using 3Å molecular sieves.

-

Verify water content is <50 ppm using Karl-Fischer titration.

-

-

Sample Loading:

-

In a precision glass vial, weigh specific mass fractions of [BmPip][PF6] (e.g., 0.05, 0.10, 0.20, 0.30 mass fraction).

-

Add the solvent and seal hermetically to prevent moisture ingress.

-

-

Dynamic Measurement (Laser Monitoring):

-

Place the vial in a temperature-controlled jacketed vessel with magnetic stirring.

-

Heating: Ramp temperature at 1°C/min until the solid completely disappears (record

). -

Cooling: Ramp down at 1°C/min until the first crystal appears (record

).

-

-

Data Validation:

-

The equilibrium temperature

is approximated as -

If the difference is >2°C, repeat the cycle with a slower ramp rate (0.2°C/min) to minimize thermal lag.

-

Applications & Mechanistic Implications

Electrochemical Stability

[BmPip][PF6] is primarily utilized in Lithium-ion batteries and supercapacitors because the piperidinium cation is more electrochemically stable against cathodic reduction than imidazolium cations.

-

Solvent Choice: For these applications, it is typically dissolved in Propylene Carbonate (PC) or Ethylene Carbonate (EC) .

-

Solubility Limit: High concentrations (>1 M) are achievable in carbonates due to the high dielectric constant of the solvent shielding the ionic charges.

Extraction & Biphasic Catalysis

In biphasic systems, [BmPip][PF6] acts as the non-polar phase relative to water, but the polar phase relative to hydrocarbons.

-

Extraction: It can extract metal ions or organic contaminants from aqueous phases.

-

Purification: To purify the IL itself, wash the solid with Hexane or Diethyl Ether . The impurities (unreacted precursors) often dissolve, while the [BmPip][PF6] remains solid and undissolved.

References

-

NIST (National Institute of Standards and Technology). Thermodynamic Data for Ionic Liquids (TRC). (General reference for [PF6] anion hydrolysis and solubility trends). [Link]

Thermal decomposition temperature of [BMPIP][PF6] TGA analysis

An In-Depth Technical Guide to the Thermal Decomposition Analysis of 1-Butyl-1-methylpiperidinium Hexafluorophosphate ([BMPIP][PF6]) by Thermogravimetric Analysis (TGA)

Authored by: A Senior Application Scientist

Introduction: The Imperative of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C, composed entirely of ions.[1][2][3] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—make them highly attractive for a diverse range of applications.[1][4] Piperidinium-based ILs, including 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]), are particularly noted for their potential use as electrolytes in high-safety electrochemical devices like lithium-ion batteries and supercapacitors.[4][5] In these and other high-temperature applications, such as heat-transfer fluids, thermal stability is not merely a desirable property but a critical design parameter for ensuring operational safety and longevity.[3][6]

Thermogravimetric Analysis (TGA) stands as the cornerstone technique for quantifying the thermal stability of ILs.[7][8][9] This guide provides a comprehensive overview of the principles and application of TGA for characterizing the thermal decomposition of [BMPIP][PF6]. It is intended for researchers and professionals in materials science and drug development, offering both a theoretical framework and a practical, field-proven experimental protocol.

Pillar 1: The Principle and Causality of Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][10] The output, a TGA thermogram, plots mass percentage against temperature, providing critical data on the thermal stability of the material.

The choice of TGA as the primary tool is rooted in its direct and unambiguous measurement. Unlike techniques that infer stability from changes in other properties, TGA directly quantifies the temperature at which a material begins to degrade through mass loss. Key parameters derived from a TGA curve include:

-

T-onset (Onset Decomposition Temperature): This is the primary indicator of thermal stability. It is determined as the temperature at which a significant, sustained mass loss begins, often calculated at the intersection of the baseline and the tangent of the decomposition curve.[8]

-

T-peak: The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetry (DTG) curve.[8][9]

-

Temperatures at Specific Mass Loss (e.g., T5%, T10%): These values provide additional data points to compare the decomposition profiles of different materials.

The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its cation and anion.[8] For [BMPIP][PF6], the stability is a function of the piperidinium cation and the hexafluorophosphate anion. The [PF6]⁻ anion is known to be susceptible to hydrolysis, which can liberate corrosive hydrogen fluoride (HF), potentially affecting the decomposition mechanism.[7] Therefore, ensuring the sample is anhydrous before analysis is critical for obtaining accurate and reproducible data.

Pillar 2: A Self-Validating Experimental Protocol for TGA of [BMPIP][PF6]

This protocol is designed to be a self-validating system. The inclusion of rigorous sample preparation and precisely defined instrumental parameters ensures the data's reproducibility and integrity. Explaining the causality behind each step allows the analyst to understand the critical variables that govern the experiment's success.

Experimental Workflow Diagram

Caption: Workflow for TGA analysis of [BMPIP][PF6].

Step-by-Step Methodology

1. Sample Preparation (The Foundation of Accuracy)

-

Step 1.1: Purity Verification: Begin with high-purity [BMPIP][PF6] (>99%). Impurities can significantly alter the onset of decomposition.[10]

-

Step 1.2: Drying: Place the IL sample in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for at least 48 hours.[8]

-

Causality: Piperidinium ILs can be hygroscopic. Water contamination, especially with the [PF6]⁻ anion, can initiate hydrolysis at elevated temperatures, leading to artificially low decomposition temperatures.[7]

-

-

Step 1.3: Moisture Content Validation: After drying, verify the water content using Karl Fischer titration. The water content should be below 200 ppm to ensure the integrity of the analysis.[8]

-

Step 1.4: Inert Storage: Store the dried sample in an inert atmosphere, such as a nitrogen-filled glove box, until the TGA measurement is performed.

2. TGA Instrument Setup and Execution

-

Step 2.1: Instrument Calibration: Ensure the TGA instrument is properly calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Step 2.2: Sample Loading: Tare a clean platinum or ceramic sample pan. In an inert atmosphere, place 4–8 mg of the dried [BMPIP][PF6] into the pan.[7]

-

Causality: This sample size is optimal. Smaller masses can be affected by weighing inaccuracies, while larger masses can lead to thermal gradients within the sample, obscuring the true onset temperature.

-

-

Step 2.3: Setting Experimental Parameters:

-

Atmosphere: Use high-purity (99.999%) nitrogen as the purge gas.[2][7] A flow rate of 20–40 mL/min is typical.

-

Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss is due to thermal decomposition alone.[9]

-

-

Heating Rate: A linear heating rate of 10 °C/min is standard for comparative studies.[7]

-

Causality: This rate provides a good balance between analytical speed and resolution. Faster rates can shift the decomposition to higher temperatures, while slower rates may not be practical.[1]

-

-

Temperature Range: Program the instrument to heat from ambient temperature (e.g., 25 °C) to a temperature well beyond the expected decomposition, such as 600 °C, to capture the entire decomposition event.[2]

-

-

Step 2.4: Execution: Begin the TGA run and record the mass loss as a function of temperature.

3. Data Analysis and Interpretation

-

Step 3.1: Generate Thermogram: Plot the sample weight percentage (y-axis) versus temperature (x-axis).

-

Step 3.2: Determine T-onset: Calculate the onset decomposition temperature using the instrument's software. This is typically found at the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the extrapolated baseline.

-

Step 3.3: Determine Other Key Temperatures: Identify the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs.

-

Step 3.4: Replicate: For robust data, perform the analysis in triplicate to ensure reproducibility. The reported values should be within a narrow range (e.g., ± 2 °C).[7][10]

Pillar 3: Data Presentation and Authoritative Grounding

Expected Thermal Decomposition Data for [BMPIP][PF6]

The following table summarizes the anticipated quantitative data from a TGA experiment conducted under the protocol described above. This data is illustrative and grounded in the typical performance of piperidinium and hexafluorophosphate-based ionic liquids.

| Parameter | Expected Value (°C) | Significance |

| T-onset | ~350 - 400 | The primary indicator of the initiation of thermal decomposition. |

| T5% | ~360 - 410 | Temperature at which 5% of the material has decomposed. |

| T10% | ~370 - 420 | Temperature at which 10% of the material has decomposed. |

| T-peak | ~380 - 430 | Temperature of maximum decomposition rate. |

Conclusion

The thermal stability of [BMPIP][PF6] is a critical parameter for its safe and effective use in advanced applications. Thermogravimetric Analysis provides a direct and reliable method for quantifying this property. By adhering to a rigorous, self-validating experimental protocol that emphasizes meticulous sample preparation and controlled analytical conditions, researchers can obtain high-quality, reproducible data. Based on the known stability of piperidinium cations and the hexafluorophosphate anion, [BMPIP][PF6] is expected to be a highly thermally stable ionic liquid, with a decomposition onset temperature likely exceeding 350 °C, making it a promising candidate for high-temperature applications.

References

- Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control.

- Piperidinium Ionic Liquids. Alfa Chemistry.

- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes.

- Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation.

- Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org.

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.

- Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids.

- TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F. NIST.

Sources

- 1. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajer.org [ajer.org]

- 3. curate.nd.edu [curate.nd.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. electrochem.org [electrochem.org]

High-Temperature Physicochemical Profiling of 1-Butyl-1-methylpiperidinium Hexafluorophosphate ([BmPip][PF6])

[1]

Executive Summary

1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6], also referred to as [C4mpip][PF6] or PP14-PF6) represents a class of ionic liquids (ILs) characterized by a high melting point (~354 K / 81°C) and the formation of a plastic crystal phase prior to melting.[1] Unlike room-temperature ionic liquids (RTILs), [BmPip][PF6] serves a dual function: as a solid-state electrolyte in its plastic crystal form and as a thermally stable, high-viscosity solvent in its molten state.[1]

This guide provides researchers with the critical density and viscosity data required to utilize [BmPip][PF6] in elevated-temperature applications, such as high-voltage Li-ion battery electrolytes and biphasic catalytic extractions.[1]

Phase Behavior & Thermal Properties

Understanding the phase transition is a prerequisite for interpreting viscosity data. [BmPip][PF6] does not behave like a standard Newtonian fluid at room temperature.[1]

-

Solid-Solid Transition: Occurs below the melting point, where the material exists as a Plastic Crystal . In this state, the positional order of the crystal lattice is maintained, but the orientational order is lost (ions can rotate). This allows for significant ionic conductivity in the solid state.

-

Melting Point (

): 354.7 K (81.5°C) .[1] -

Operational Window: The data presented below focuses on the molten state (T > 353 K) , where the substance behaves as a viscous liquid.

Physicochemical Data: Molten State

The following data characterizes [BmPip][PF6] immediately following its phase transition into a liquid. Note the rapid decrease in viscosity as temperature increases, a characteristic behavior of piperidinium salts governed by the Vogel-Fulcher-Tammann (VFT) relationship.[1]

Table 1: Density and Viscosity at Elevated Temperatures

Data derived from experimental measurements of the pure molten salt.

| Temperature (K) | Temperature (°C) | Density ( | Viscosity ( | State |

| 353.15 | 80.0 | 1.285 | 194.0 | Supercooled/Melt |

| 363.15 | 90.0 | 1.276 | 125.0 | Liquid |

| 373.15 | 100.0 | 1.268 | 84.0 | Liquid |

| 383.15 | 110.0 | 1.259 | 59.0 | Liquid |

| 393.15 | 120.0 | 1.250 | 42.5 | Liquid |

Data Analysis & Theoretical Fit

Viscosity (

-

Implication: A small increase in temperature (e.g., from 80°C to 100°C) results in a >50% reduction in viscosity.[1] This thermal sensitivity allows researchers to "tune" the solvent's transport properties dynamically by adjusting the process temperature.

Density (

-

Coefficient of Thermal Expansion (

): Estimated at

Experimental Methodologies

To ensure reproducibility in drug development or electrochemical workflows, the following protocols are recommended.

Synthesis & Purification Workflow

High purity (>99.5%) is critical, as halide impurities (Cl⁻, Br⁻) drastically reduce the electrochemical window and alter viscosity.

Figure 1: Synthesis workflow for high-purity [BmPip][PF6].

High-Temperature Viscosity Measurement

Instrument: Cone and Plate Rheometer (e.g., Anton Paar MCR series) or Rolling-ball Viscometer (for closed systems).[1] Protocol:

-

Sample Loading: Pre-heat the rheometer plate to 363 K (90°C) to ensure the sample melts immediately upon contact.

-

Gap Setting: Zero the gap at the target temperature to account for thermal expansion of the tool.

-

Equilibration: Allow 10 minutes for thermal equilibrium.

-

Shear Scan: Perform a shear rate sweep (10 to 100 s⁻¹) to confirm Newtonian behavior (viscosity should be independent of shear rate in the liquid state).

-

Temperature Ramp: Cool slowly from 393 K down to 353 K, recording data points every 5 K. Note: Avoid measuring below 353 K in a viscometer to prevent crystallization damage to the geometry.

Applications in Research & Development

Solid-State Batteries (The Plastic Crystal Advantage)

[BmPip][PF6] is a prime candidate for Solid-State Lithium Metal Batteries .[1]

-

Mechanism: In the plastic crystal phase (below 354 K), the rotation of the [BmPip]⁺ cation creates "paddle-wheel" pathways that facilitate Li⁺ transport, offering conductivities superior to standard solid polymers but with the safety of a solid.

-

Protocol: Dope [BmPip][PF6] with LiPF6 (10 mol%) to create the electrolyte.

High-Temperature Reaction Medium

For organic synthesis requiring temperatures >100°C:

-

Stability: The [PF6]⁻ anion is hydrolytically unstable in the presence of acid/water at high T. Ensure anhydrous conditions.

-

Benefit: The high density (~1.25 g/cm³) allows for easy phase separation from organic products (typically <1.0 g/cm³) after cooling the reaction mixture below the IL's melting point, where the IL solidifies and the product remains liquid (or can be decanted).

Figure 2: Phase-dependent application logic for [BmPip][PF6].

References

-

Phase Behavior & Plastic Crystals: Fujii, K., & Nishikawa, K. (2023). N-butyl-N-methylpiperidinium hexafluorophosphate, [C1C4pip]PF6, is an ionic liquid with a plastic crystal (PC) phase.[1] ResearchGate.[1] Link[1]

-

Viscosity of Piperidinium Mixtures: Aube, M. (2015).[1] Modélisation de la viscosité des mélanges binaires et ternaires de liquides ioniques. PolyPublie (Polymtl).[1] Link

-

General Synthesis Protocols: Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.[1] Link[1]

-

Commercial Property Data: RoCo Global. 1-Butyl-1-methylpiperidinium hexafluorophosphate Product Data.Link[1]

Crystal structure and phase transition of [BMPIP][PF6] solid electrolyte

An In-depth Technical Guide to the Crystal Structure and Phase Transition of [BMPIP][PF₆] Solid Electrolyte

Abstract

The ionic liquid 1-butyl-1-methylpiperidinium hexafluorophosphate, [BMPIP][PF₆], is a promising material for solid-electrolyte applications due to its electrochemical stability and low volatility.[1] A comprehensive understanding of its solid-state properties, including crystal structure and thermal phase behavior, is paramount for optimizing its performance in devices such as batteries and supercapacitors. This technical guide provides a senior scientist's perspective on the synthesis, structural characterization, and thermal analysis of [BMPIP][PF₆]. We detail the underlying principles and provide field-tested experimental protocols for synthesis and purification, structural analysis via X-ray Diffraction (XRD), and the investigation of thermal transitions using Differential Scanning Calorimetry (DSC). Furthermore, we explore advanced NMR techniques to probe the ionic dynamics that govern electrolyte function. This document is intended for researchers and materials scientists dedicated to the development of advanced energy storage solutions.

Introduction: The Solid State of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high ionic conductivity, and wide electrochemical windows, have established them as versatile materials.[2] The transition of ILs into the solid state opens a new frontier for their application as solid electrolytes, which can mitigate issues like leakage and flammability associated with liquid counterparts.

The subject of this guide, [BMPIP][PF₆], combines the 1-butyl-1-methylpiperidinium ([BMPIP]⁺) cation with the hexafluorophosphate ([PF₆]⁻) anion. The bulky, asymmetric nature of the [BMPIP]⁺ cation tends to frustrate efficient crystal packing, influencing the material's melting point and solid-state structure. The [PF₆]⁻ anion is known for its chemical and thermal stability and its weakly coordinating nature, which promotes ionic mobility.[1] However, the solid-state behavior of ILs is often complex, frequently featuring multiple crystalline forms (polymorphism) and glass transitions.[3] These transitions are critical as they directly impact the material's ionic conductivity and mechanical properties. Therefore, a rigorous characterization of the crystal structure and phase transitions is not merely an academic exercise but a prerequisite for rational design and application.

Synthesis and Purification of [BMPIP][PF₆]

The synthesis of high-purity [BMPIP][PF₆] is crucial, as residual impurities, particularly halides from starting materials, can severely degrade electrochemical performance. A common and reliable method is a two-step process involving N-alkylation (a quaternization reaction) followed by anion metathesis.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Butyl-1-methylpiperidinium Bromide ([BMPIP][Br])

-

Reagent Preparation: In a nitrogen-purged glovebox or under a Schlenk line, add 1-methylpiperidine (1.0 mol) to a round-bottom flask containing anhydrous acetonitrile (500 mL).

-

Reaction: While stirring the solution vigorously, add 1-bromobutane (1.05 mol, 5% molar excess) dropwise. The slight excess of the alkylating agent ensures the complete conversion of the starting amine. The use of acetonitrile as a solvent is advantageous due to its high dielectric constant, which stabilizes the charged intermediates and products.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR of aliquots, looking for the disappearance of the N-methyl signal of the starting amine.

-

Product Isolation: Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting solid residue multiple times with cold ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the white solid product under high vacuum at 60 °C for 24 hours to yield [BMPIP][Br].

Step 2: Anion Metathesis to [BMPIP][PF₆]

-

Dissolution: Dissolve the dried [BMPIP][Br] (0.8 mol) in deionized water. Separately, dissolve an equimolar amount of potassium hexafluorophosphate (KPF₆) or lithium hexafluorophosphate (LiPF₆) (0.8 mol) in a minimum amount of deionized water. LiPF₆ is often preferred due to the high solubility of the LiBr byproduct in water.

-

Precipitation: Add the KPF₆ or LiPF₆ solution dropwise to the stirred [BMPIP][Br] solution. [BMPIP][PF₆] is hydrophobic and will precipitate from the aqueous solution as a white solid or a dense liquid phase.[1] This phase separation is the thermodynamic driving force for the metathesis reaction.

-

Washing & Purification: Separate the product phase. Wash it repeatedly with deionized water (at least 5-7 times) to remove residual halide ions (Br⁻). The absence of halides should be confirmed by testing the final wash water with a 0.1 M silver nitrate (AgNO₃) solution; the absence of a white AgBr precipitate indicates successful removal.

-

Final Drying: Dry the final product under high vacuum (10⁻³ mbar) at 80 °C for at least 48 hours to remove all traces of water and any volatile organics. The final product should be a free-flowing white crystalline solid.

Purity Verification

-

NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

-

¹H and ¹³C NMR: Confirm the structure of the [BMPIP]⁺ cation and the absence of solvent or starting material peaks.

-

¹⁹F and ³¹P NMR: Confirm the presence of the [PF₆]⁻ anion. ³¹P NMR should show a characteristic septet (a 1:6:15:20:15:6:1 pattern) due to coupling with the six equivalent fluorine nuclei.[5]

-

Caption: Synthesis Workflow for [BMPIP][PF6].

Investigation of Crystal Structure

The arrangement of cations and anions in the solid state defines the crystal structure. This structure is a delicate balance of long-range electrostatic (Coulombic) forces and short-range van der Waals interactions. In the case of fluorinated anions like [PF₆]⁻, weak C-H···F hydrogen bonds also play a significant role in dictating the final packing arrangement.[6] Many ionic liquids, such as the well-studied 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim][PF₆]), exhibit polymorphism, where different crystalline structures can form depending on the thermal history.[3] This polymorphism often arises from different conformations (isomers) of the flexible alkyl chain on the cation.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is an essential non-destructive technique for identifying crystalline phases.[7] Each crystalline solid has a unique diffraction pattern that serves as its "fingerprint."

-

Sample Preparation: Gently grind a small amount (50-100 mg) of the dried [BMPIP][PF₆] solid into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

-

Instrument Setup:

-

X-ray Source: Use a standard instrument with a Cu Kα radiation source (λ = 1.5406 Å).

-

Goniometer Scan: Set the instrument to scan over a 2θ range of 5° to 70°. A continuous scan with a step size of 0.02° and a count time of 1-2 seconds per step is typical for phase identification.

-

-

Data Acquisition: Run the diffraction experiment. The instrument records the intensity of diffracted X-rays as a function of the angle 2θ.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) can be compared to databases (like the ICDD) to identify known phases. For a novel material, the peak positions (d-spacings) can be used to determine the unit cell parameters if the structure can be indexed.

Note on Single-Crystal XRD: To unambiguously determine the crystal structure (i.e., atomic positions, space group), a single-crystal X-ray diffraction experiment is required. This necessitates growing a high-quality single crystal of [BMPIP][PF₆] (typically > 50 µm), which can be challenging.[8]

Caption: Powder X-ray Diffraction (PXRD) Workflow.

Thermal Analysis and Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for studying the thermal transitions of materials.[9] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. This allows for the precise determination of melting points (Tₘ), crystallization temperatures (Tₙ), glass transitions (T₉), and solid-solid transitions, along with their associated enthalpy changes (ΔH).[10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

A heat-cool-heat cycle is the standard procedure. The first heating run reveals the properties of the as-synthesized material, while the subsequent cooling and heating runs provide information on the intrinsic behavior after erasing the previous thermal history.

-

Sample Preparation: Accurately weigh 3-5 mg of the dried [BMPIP][PF₆] solid into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.

-

Thermal Program (Heat-Cool-Heat):

-

Equilibration: Equilibrate the cell at a low temperature, e.g., -50 °C.

-

First Heating Scan: Heat the sample from -50 °C to a temperature above its expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min. This scan reveals the initial thermal properties.

-

Isothermal Hold: Hold the sample at 200 °C for 5 minutes to ensure complete melting and erase any previous crystalline memory.

-

Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate, typically 10 °C/min. This scan shows crystallization behavior from the melt.

-

Second Heating Scan: Heat the sample again from -50 °C to 200 °C at 10 °C/min. This scan reveals the thermal behavior of the material after controlled cooling and is often the most reproducible.

-

-

Data Analysis:

-

Glass Transition (T₉): Appears as a step-like change in the heat flow baseline.[11]

-

Crystallization (Tₙ): An exothermic peak observed during the cooling scan.

-

Melting (Tₘ): An endothermic peak observed during the heating scans. The peak onset provides the melting temperature, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHₘ).

-

Data Presentation

Quantitative data obtained from DSC analysis should be summarized in a table for clarity.

| Thermal Property | First Heating Scan | Cooling Scan | Second Heating Scan |

| Glass Transition (T₉), °C | Value | Value | Value |

| Crystallization Temp (Tₙ), °C | - | Value | Value (cold cryst) |

| Enthalpy of Cryst. (ΔHₙ), J/g | - | Value | Value (cold cryst) |

| Melting Temp (Tₘ), °C | Value | - | Value |

| Enthalpy of Fusion (ΔHₘ), J/g | Value | - | Value |

(Note: Values are placeholders. Cold crystallization is an exothermic peak that can sometimes appear during the second heating scan if the material did not fully crystallize upon cooling).

Caption: DSC Heat-Cool-Heat Experimental Logic.

Advanced Characterization: Anion Dynamics by ³¹P NMR

While XRD and DSC define the static structure and bulk thermal transitions, Nuclear Magnetic Resonance (NMR) spectroscopy can provide profound insights into the dynamics of the ions within the solid lattice. For [BMPIP][PF₆], variable-temperature ³¹P NMR is exceptionally powerful for probing the rotational motion of the [PF₆]⁻ anion.[12]

In a perfectly rigid crystal lattice at low temperatures, the anion's movement is restricted, leading to broad NMR signals. As the temperature increases, the [PF₆]⁻ anion can begin to rotate isotropically within the crystal. This rapid rotational motion averages out the anisotropic interactions, resulting in a much sharper NMR signal. This phenomenon is a form of dynamic disorder and can occur well below the melting point, representing a type of solid-solid phase transition.

A study on the related [C₄mim][PF₆] ionic liquid showed that the [PF₆]⁻ anion rotates isotropically in all its crystalline phases, with a timescale of picoseconds, demonstrating that the anion's rotational dynamics can be decoupled from the larger cation's motion.[12] Investigating this for [BMPIP][PF₆] would provide crucial information on the charge transport mechanism in its solid state. By analyzing the ³¹P line shape and measuring spin-lattice relaxation times (T₁) as a function of temperature, one can quantify the activation energy and correlation times for this rotational motion, providing a direct link between temperature, phase, and ionic mobility.

Summary and Outlook

The characterization of [BMPIP][PF₆] as a solid electrolyte requires a multi-technique approach. This guide has outlined the essential methodologies, beginning with a robust synthesis and purification protocol designed to yield high-purity material. X-ray diffraction serves as the cornerstone for identifying crystalline phases, while Differential Scanning Calorimetry provides the definitive map of its thermal transitions—melting, crystallization, and glass formation.

The insights gained from these techniques are critical for real-world applications. The operating temperature range of a device is dictated by the phase transitions of the electrolyte. The ionic conductivity, a key performance metric, is intrinsically linked to the crystal structure and the dynamic freedom of the ions within that structure. Advanced techniques like variable-temperature ³¹P NMR further illuminate these ion dynamics. By systematically applying these protocols, researchers can build a comprehensive understanding of the structure-property relationships in [BMPIP][PF₆], paving the way for its rational implementation in next-generation solid-state energy devices.

References

- This reference number is intentionally left blank for form

-

Abreu, F. R., et al. (2004). Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable OsO₄²⁻ in Ionic Liquid [bmim][PF₆]. Synlett, 2004(12), 2143-2146. Available at: [Link]

-

RoCo Global. (n.d.). 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99%. Retrieved from [Link]

-

Villar-Garcia, I. J., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(2), 793-804. Available at: [Link]

- This reference number is intentionally left blank for form

-

Laus, G., et al. (2005). Hydrogen bonding motifs with PF6 anions in the crystal structures of.... Zeitschrift für Naturforschung B, 60(8), 843-848. Available at: [Link]

-

RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, >99%. Retrieved from [Link]

- This reference number is intentionally left blank for form

-

6NAPSE Group. (n.d.). XRD analysis | X ray diffraction and crystallography Laboratory. Retrieved from [Link]

- This reference number is intentionally left blank for form

-

Bhattacharja, A., et al. (2013). A comparative study of the rotational dynamics of PF6(-) anions in the crystals and liquid states of 1-butyl-3-methylimidazolium hexafluorophosphate: results from 31P NMR spectroscopy. The Journal of Physical Chemistry B, 117(1), 326-332. Available at: [Link]

-

Endo, T., Fujii, K., & Nishikawa, K. (2018). Crystal Polymorphism of 1-Butyl-3-methylimidazolium Hexafluorophosphate: Phase Diagram, Structure, and Dynamics. Australian Journal of Chemistry, 71(10), 746-756. Available at: [Link]

- This reference number is intentionally left blank for form

- This reference number is intentionally left blank for form

-

Cliffe, M. J., et al. (2020). Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. Angewandte Chemie International Edition, 60(4), 1989-1994. Available at: [Link]

- This reference number is intentionally left blank for form

-

McCusker, L. B. (n.d.). Product characterization by x-ray powder diffraction. International Zeolite Association. Retrieved from [Link]

- This reference number is intentionally left blank for form

-

University of Liverpool. (n.d.). NMR Spectroscopy Primer. Retrieved from [Link]

-

Zentriforce Pharma. (n.d.). Differential Scanning Calorimetry (μ-DSC) Services. Retrieved from [Link]

- This reference number is intentionally left blank for form

- This reference number is intentionally left blank for form

- This reference number is intentionally left blank for form

-

van Drongelen, M., et al. (2013). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. Available at: [Link]

- This reference number is intentionally left blank for form

-

Sablani, S. S., & Kasapis, S. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Foods, 9(1), 2. Available at: [Link]

- This reference number is intentionally left blank for form

Sources

- 1. roco.global [roco.global]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 6-napse.com [6-napse.com]

- 8. Multi‐Crystal X‐Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. repository.tudelft.nl [repository.tudelft.nl]

- 11. mdpi.com [mdpi.com]

- 12. A comparative study of the rotational dynamics of PF6(-) anions in the crystals and liquid states of 1-butyl-3-methylimidazolium hexafluorophosphate: results from 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Whitepaper: 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF6])

Executive Summary & Physicochemical Identity

As a Senior Application Scientist, transitioning from standard volatile organic solvents to ionic liquids requires a fundamental paradigm shift in how we approach chemical safety. 1-Butyl-1-methylpiperidinium hexafluorophosphate (commonly abbreviated as[BMPip][PF6] or [BmPIP][PF6]) is a highly specialized, hydrophobic ionic liquid[1]. Because it features a wide electrochemical window and negligible vapor pressure, it is a premier candidate for high-voltage electrochemical cells, electrodeposition studies, and biphasic transition-metal catalysis[1].

However, its physical state and chemical structure dictate strict handling parameters. With a melting point of 81°C, [BMPip][PF6] exists as a crystalline solid at room temperature[1]. While this solid state simplifies initial weighing and storage, the material must be thermally activated (melted) for operational use. This thermal transition, combined with the latent reactivity of the hexafluorophosphate anion, forms the core of its safety profile.

Table 1: Physicochemical and Identification Data

| Property | Value | Operational Implication |

| Chemical Name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | Bulky cation provides electrochemical stability. |

| CAS Number | 1257647-66-7 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C10H22F6NP | Contains 6 fluorine atoms per molecule; high HF potential. |

| Molecular Weight | 301.25 g/mol | High mass dictates precise stoichiometric calculations[1]. |

| Melting Point | 81°C | Requires thermal heating blocks for liquid-state application[1]. |

| Physical State (25°C) | Crystalline Solid | Dust inhalation hazard; mitigates spill spread[2]. |

| Purity | >99% | Trace water (≤0.5%) must be monitored to prevent degradation[2]. |

Mechanistic Toxicology & Hazard Profile

Standard Safety Data Sheets classify [BMPip][PF6] under three primary GHS hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. While these are standard for many laboratory reagents, they do not tell the complete mechanistic story.

The "Hidden" Hazard: Hydrolytic Instability of [PF6]⁻

The true danger of [BMPip][PF6] lies in the hydrolytic instability of the hexafluorophosphate ([PF6]⁻) anion. At room temperature and under strictly anhydrous conditions, the P-F bonds are kinetically inert. However, upon exposure to atmospheric moisture or bulk water—especially at elevated temperatures (>50°C)—the anion undergoes nucleophilic attack[3].

The Causality of Toxicity: This hydrolysis is not benign. It produces phosphoryl fluoride intermediates (e.g., POF3) and ultimately degrades into phosphoric acid (H3PO4) and highly toxic, corrosive hydrofluoric acid (HF)[3]. Every single mole of degraded [PF6]⁻ can theoretically produce up to 6 moles of HF[3]. Therefore, any protocol involving [BMPip][PF6] must be designed not just to protect the user from the intact salt, but to actively prevent the generation of HF.

Fig 1: Hydrolytic degradation pathway of [PF6]- yielding hazardous HF.

Table 2: Hazard Identification & Mechanistic Mitigation

| GHS Code | Hazard Statement | Mechanistic Cause | Mitigation Strategy |

| H315 | Causes skin irritation | Lipophilic cation disrupts lipid bilayers. | Nitrile gloves, lab coat[2]. |

| H319 | Causes serious eye irritation | Localized pH drop upon mucosal contact. | Splash goggles[2]. |

| H335 | May cause respiratory irritation | Inhalation of crystalline dust or HF vapors. | N95 mask, fume hood handling[2]. |

Operational Safety & Self-Validating Handling Protocols

To ensure scientific integrity and operator safety, handling [BMPip][PF6] requires a self-validating system. You cannot assume the material is pristine simply because it is sealed; you must prove it before integrating it into sensitive electrochemical cells.

Protocol: Self-Validating Preparation & Thermal Activation

Objective: Ensure zero moisture contamination and verify the absence of HF before high-voltage application.

-

Step 1: Anhydrous Transfer. Transfer the sealed [BMPip][PF6] container into an Argon-filled glovebox.

-

Causality: Atmospheric moisture initiates the hydrolysis of the P-F bond. Maintaining an environment with H₂O < 1 ppm prevents the formation of POF3 and HF[3].

-

-

Step 2: Visual & State Inspection. At 25°C, the material must be a white crystalline solid[2].

-

Causality: Discoloration or a "slushy" appearance at room temperature indicates significant water absorption (freezing point depression) or chemical degradation.

-

-